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Compound of Interest

Compound Name:
4-[2-(2-

Nitrophenoxy)ethyl]morpholine

CAS No.: 105337-21-1

Cat. No.: B027225 Get Quote

Molecular Weight: 252.27 g/mol Target Class: Putative Sigma-1 Receptor Ligand / Ion Channel
Modulator

Executive Summary & Pharmacological Rationale
The morpholine-ethyl-phenyl ether scaffold is a privileged structure in medicinal chemistry,

often conferring affinity for the Sigma-1 receptor (

R) and hERG

channels. The specific ortho-nitro substitution in 4-[2-(2-Nitrophenoxy)ethyl]morpholine
introduces a strong electron-withdrawing group that influences metabolic stability (via nitro-
reduction) and receptor binding kinetics.

Screening Objectives:

Primary Efficacy: Quantify binding affinity (

) for the Sigma-1 receptor (key target for neuroprotection and analgesia).

Safety Pharmacology: Assess hERG channel blockade (cardiotoxicity risk common to

-alkyl morpholines).
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Metabolic Liability: Evaluate nitro-reductase mediated metabolism under hypoxic vs.

normoxic conditions.

Screening Workflow Visualization
The following logic diagram outlines the decision tree for screening this compound, moving

from binding affinity to functional safety.
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Compound: 4-[2-(2-Nitrophenoxy)ethyl]morpholine

Primary Screen:
Sigma-1 Receptor Binding (Radioligand)

Ki < 100 nM?

Functional Assay:
Ca2+ Mobilization (IP3R Modulation)

Yes (Active)

Discard / Optimize Structure

No (Inactive)

Safety Screen:
hERG Channel Patch Clamp

Confirm Agonism

ADME Screen:
Nitro-Reductase Stability (Microsomal)

hERG IC50 > 10 µM hERG IC50 < 1 µM

Advance to In Vivo PK

Stable

Click to download full resolution via product page
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Figure 1: Critical path for in vitro validation. The workflow prioritizes Sigma-1 affinity

confirmation before investing in costly safety profiling.

Protocol 1: Sigma-1 Receptor Competition Binding
Assay
Rationale: The morpholine nitrogen (protonated at physiological pH) mimics the basic amine

required for the ionic bond in the

R binding pocket, while the o-nitrophenyl group engages in hydrophobic/stacking interactions.

Materials
Source Tissue/Cells: Guinea pig brain membrane homogenates or HEK293 cells

overexpressing human

R.

Radioligand:

-Pentazocine (specific

agonist,

).

Non-specific Binder: Haloperidol (

) to define non-specific binding.

Assay Buffer:

Tris-HCl, pH 7.4.

Step-by-Step Methodology
Membrane Preparation:

Homogenize tissue in ice-cold Tris-HCl buffer.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge at

for 20 min at

. Resuspend pellet to a protein concentration of

.

Incubation:

In a 96-well plate, add:

of

-Pentazocine (

final).

of Test Compound (Concentration range:

to

, 8 points).

of Membrane suspension.

Incubate for 120 minutes at 37°C. (Note: Sigma-1 kinetics are slow; equilibrium requires

extended time).

Termination:

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to

reduce non-specific binding).

Wash

with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.
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Calculate

using non-linear regression (4-parameter logistic fit).

Convert to

using the Cheng-Prusoff equation:

.

Success Criteria: A

indicates a potent "hit" worthy of functional characterization.

Protocol 2: hERG Channel Inhibition (Safety Screen)
Rationale:

-alkyl morpholines are structurally liable to block the hERG potassium channel, leading to QT
prolongation (Torsades de Pointes). The nitro group can alter the dipole moment, potentially
mitigating or exacerbating this effect compared to the unsubstituted analog.

Materials
System: CHO cells stably expressing hERG (

).

Method: Automated Patch Clamp (e.g., QPatch or Patchliner) or Manual Whole-Cell Patch

Clamp.

Positive Control: E-4031 (

).

Step-by-Step Methodology
Solution Setup:

Extracellular: Tyrode’s solution (
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).

Intracellular:

.

Voltage Protocol:

Hold at

.

Depolarize to

for 2 seconds (activates hERG).

Repolarize to

for 2 seconds (elicits tail current).

Repeat every 15 seconds.

Compound Application:

Establish stable baseline tail current (run-down

).

Perfuse 4-[2-(2-Nitrophenoxy)ethyl]morpholine at screening concentration (

).

Wait for steady-state block (approx. 3–5 mins).

Data Analysis:

Calculate % Inhibition of the peak tail current.

If inhibition
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at

, determine full

.

Interpretation:

: Low Risk (Green).

: Moderate Risk (Yellow).

: High Risk (Red) - Likely terminates development.

Protocol 3: Nitro-Reductase Metabolic Stability
Rationale: The nitro group is a metabolic "soft spot." Under hypoxic conditions (or via gut

microbiota), it can be reduced to an amine (aniline derivative), which may be toxic or

pharmacologically distinct.

Experimental Setup
Enzyme System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

Conditions: Normoxic vs. Hypoxic (nitrogen-purged buffer).

Analysis: LC-MS/MS monitoring of the parent (Nitro) and metabolite (Amine).

Methodology
Incubate compound (

) with microsomes (

) at 37°C.

Sample at

.

Quench with acetonitrile containing internal standard.
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LC-MS Detection:

Monitor Parent:

.

Monitor Metabolite (Amine):

(Loss of 2 oxygens, gain of 2 hydrogens

).

Calculation: Determine intrinsic clearance (

) and half-life (

).

Data Summary Template
Assay Parameter Target Value Critical Threshold

Sigma-1 Binding (Affinity) (Inactive)

hERG Inhibition (Safety) (Toxic)

Cytotoxicity (HepG2) (Cytotoxic)

Ames Test Mutagenicity Negative Positive (Genotoxic)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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